molecular formula C23H21N3O4 B11562962 4-[(4-methylphenoxy)methyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide

4-[(4-methylphenoxy)methyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11562962
M. Wt: 403.4 g/mol
InChI Key: QXQVTPMEPXDHCE-JJIBRWJFSA-N
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Description

4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound that features a benzohydrazide core with various functional groups attached

Preparation Methods

The synthesis of 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenoxy)methylbenzaldehyde. This intermediate is then reacted with 4-nitrophenylhydrazine under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for higher yields and purity.

Chemical Reactions Analysis

4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzohydrazide core can also form hydrogen bonds with target proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds include other benzohydrazides and nitrophenyl derivatives. Compared to these compounds, 4-[(4-methylphenoxy)methyl]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

4-[(4-methylphenoxy)methyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C23H21N3O4/c1-16-3-13-22(14-4-16)30-15-18-5-7-20(8-6-18)23(27)25-24-17(2)19-9-11-21(12-10-19)26(28)29/h3-14H,15H2,1-2H3,(H,25,27)/b24-17+

InChI Key

QXQVTPMEPXDHCE-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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